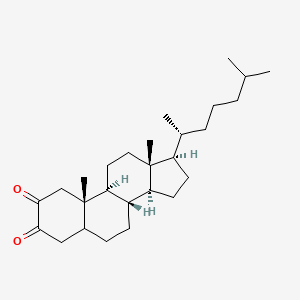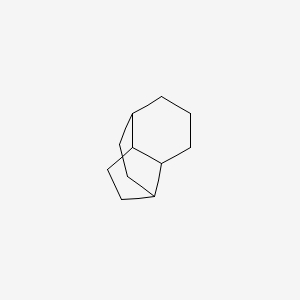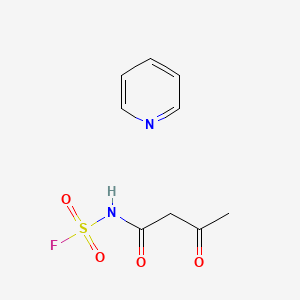
(3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfamyl fluoride group attached to a 3-oxobutanoyl moiety, with pyridine acting as a stabilizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) typically involves the reaction of 3-oxobutanoyl chloride with sulfamyl fluoride in the presence of pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfamyl fluoride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfamyl fluoride compounds.
Applications De Recherche Scientifique
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfamyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) involves the interaction of its reactive groups with specific molecular targets. The sulfamyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Oxobutanoyl)sulfamyl chloride
- (3-Oxobutanoyl)sulfamyl bromide
- (3-Oxobutanoyl)sulfamyl iodide
Uniqueness
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The use of pyridine as a stabilizing agent further enhances its properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59924-74-2 |
|---|---|
Formule moléculaire |
C9H11FN2O4S |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
N-(3-oxobutanoyl)sulfamoyl fluoride;pyridine |
InChI |
InChI=1S/C5H5N.C4H6FNO4S/c1-2-4-6-5-3-1;1-3(7)2-4(8)6-11(5,9)10/h1-5H;2H2,1H3,(H,6,8) |
Clé InChI |
JBQRXVMPCSIBKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NS(=O)(=O)F.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


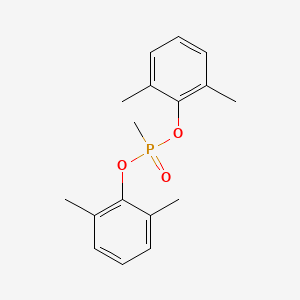


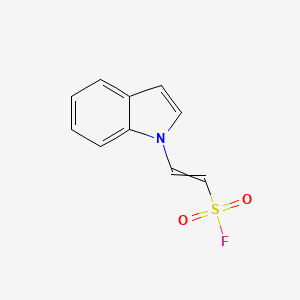
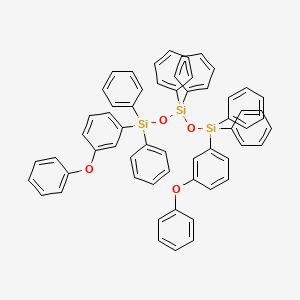
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
